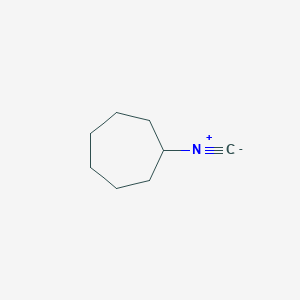

Cycloheptyl isocyanide

Description

BenchChem offers high-quality Cycloheptyl isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptyl isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isocyanocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPCFAVGGPXHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374113 | |

| Record name | cycloheptyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134420-07-8 | |

| Record name | cycloheptyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Legacy of a Pungent Compound Class: A Technical Guide to the History and Discovery of Cycloalkyl Isocyanides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemistry of the Isocyanide Functional Group

Isocyanides, also known as isonitriles, are a fascinating class of organic compounds characterized by the –N⁺≡C⁻ functional group.[1] This arrangement, isomeric to nitriles (–C≡N), bestows upon them a unique electronic structure. The carbon atom is formally divalent, exhibiting both nucleophilic and electrophilic character, which translates into a rich and diverse reactivity.[2] This dual nature has established isocyanides as invaluable building blocks in the realm of organic synthesis, particularly in the construction of complex heterocyclic scaffolds and peptidomimetics, molecules that mimic peptides.[3][4] Among this class of compounds, cycloalkyl isocyanides have carved out a significant niche, offering a combination of steric bulk and conformational rigidity that is highly sought after in medicinal chemistry and materials science.[5]

This technical guide provides an in-depth exploration of the history, discovery, synthesis, and applications of cycloalkyl isocyanides, offering insights into the causality behind experimental choices and providing validated protocols for their preparation.

A Serendipitous Discovery and the Early Years of Isocyanide Chemistry

The journey of isocyanides began not with a targeted synthesis but with an accidental discovery that would leave a lasting olfactory impression on the field of chemistry. In 1859, W. Lieke, while attempting to synthesize allyl cyanide from the reaction of allyl iodide with silver cyanide, isolated a compound with a "penetrating, extremely unpleasant odour" that could linger in a room for days.[1][2] This malodorous substance was the first synthesized isocyanide, allyl isocyanide. The reaction had proceeded through the nitrogen atom of the cyanide salt attacking the alkyl halide, an unexpected deviation from the anticipated carbon-alkylation.[2]

For nearly a century following this discovery, the development of isocyanide chemistry was significantly hampered by their notoriously powerful and often repulsive smell.[1][6] Early synthetic methods, such as those developed by Gautier and Hoffmann in 1867, were limited in scope, and by the mid-20th century, only a small number of isocyanides were known.[6] The unpleasant nature of these volatile compounds discouraged many researchers from exploring their chemistry.[1]

A pivotal moment in isocyanide history was the discovery of the first naturally occurring isocyanide, xanthocillin, in 1950 from the mold Penicillium notatum.[6][7] This discovery of a bioactive isocyanide compound hinted at the untapped potential of this functional group and began to shift the perception of isocyanides from mere chemical curiosities to molecules of significant interest.[7]

The Dawn of a New Era: Multicomponent Reactions and the Rise of Cycloalkyl Isocyanides

The landscape of isocyanide chemistry was dramatically transformed in the mid-20th century with the advent of isocyanide-based multicomponent reactions (MCRs). These one-pot reactions, where three or more reactants combine to form a single product, offered a highly efficient and atom-economical route to molecular complexity.[8][9]

The first of these groundbreaking reactions was reported by Mario Passerini in 1921. The Passerini three-component reaction (P-3CR) involves the combination of a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[4][10] This was followed by the even more influential discovery of the Ugi four-component reaction (U-4CR) by Ivar Ugi in 1959. The Ugi reaction brings together a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide.[4][8]

These MCRs propelled isocyanides, including cycloalkyl isocyanides, to the forefront of combinatorial chemistry and drug discovery.[10][11] The ability to rapidly generate large libraries of structurally diverse molecules from simple starting materials made them an invaluable tool for identifying new drug candidates.[9] Cyclohexyl isocyanide, in particular, became a workhorse reagent in many of these studies due to its commercial availability and the desirable lipophilic properties it imparts to the resulting molecules.[12]

Synthesis of Cycloalkyl Isocyanides: From Classical Methods to Modern Innovations

The most prevalent and reliable method for the synthesis of cycloalkyl isocyanides is the dehydration of the corresponding N-cycloalkylformamides.[12][13] This method offers a significant improvement in terms of safety and convenience over earlier techniques that employed highly toxic reagents like phosgene.[12]

Several dehydrating agent/base systems have been employed for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like pyridine or triethylamine being a common choice.[12][14] The reaction proceeds by activation of the formamide oxygen by the dehydrating agent, followed by elimination to form the isocyanide.

Another notable method is the Hofmann carbylamine reaction, where a primary cycloalkylamine reacts with chloroform and a strong base to generate a dichlorocarbene intermediate, which then converts the amine to the isocyanide.[13] Phase-transfer catalysts can be employed to improve the efficiency of this reaction.[2]

More recently, innovative and greener synthetic protocols have been developed. For instance, a mechanochemical approach for isocyanide preparation has been reported, which reduces the use of toxic reagents and simplifies purification.[15] Additionally, optimized procedures using phosphorus oxychloride with triethylamine as the solvent have been shown to produce isocyanides in high yields and with short reaction times.[14]

The synthesis of sterically hindered cycloalkyl isocyanides, such as 1-adamantyl isocyanide, has also been successfully achieved through the dehydration of the corresponding formamide, demonstrating the versatility of this method.[2][6]

Properties of Cycloalkyl Isocyanides

Cycloalkyl isocyanides share many of the characteristic properties of their acyclic counterparts, but their cyclic nature imparts some distinct features.

Physical Properties:

-

Odor: Like most volatile isocyanides, cycloalkyl isocyanides possess a strong, pungent, and often unpleasant odor.[1][7]

-

State: Depending on the size and structure of the cycloalkyl group, they can be colorless liquids or low-melting solids.[7] For example, cyclohexyl isocyanide is a liquid at room temperature, while 1-adamantyl isocyanide is a solid.[2][12]

-

Boiling and Melting Points: The boiling and melting points of cycloalkyl isocyanides generally increase with the size of the cycloalkyl ring due to increased van der Waals forces.[16]

-

Solubility: They are generally sparingly soluble in water but are soluble in most common organic solvents.[7]

Spectroscopic Properties:

The isocyanide functional group has a distinct spectroscopic signature that allows for its easy identification.

-

Infrared (IR) Spectroscopy: Cycloalkyl isocyanides exhibit a strong, sharp absorption band in the IR spectrum between 2110 and 2165 cm⁻¹, corresponding to the N≡C stretching vibration.[13][17]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The isocyanide carbon atom resonates in a characteristic region of the ¹³C NMR spectrum.[17]

The following table summarizes some of the key physical and spectroscopic properties of common cycloalkyl isocyanides.

| Cycloalkyl Isocyanide | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | IR (N≡C stretch, cm⁻¹) |

| Cyclopropyl isocyanide | C₄H₅N | 67.09 | Not readily available | Not readily available |

| Cyclobutyl isocyanide | C₅H₇N | 81.12 | Not readily available | Not readily available |

| Cyclohexyl isocyanide | C₇H₁₁N | 109.17 | 56-58 / 11 | ~2140 |

| 1-Adamantyl isocyanide | C₁₁H₁₅N | 161.24 | (sublimes) | ~2130 |

Experimental Protocol: Synthesis of Cyclohexyl Isocyanide

This protocol is adapted from a reliable procedure published in Organic Syntheses and describes the preparation of cyclohexyl isocyanide via the dehydration of N-cyclohexylformamide using phosphorus oxychloride and pyridine.[12]

Caution! Isocyanides should be prepared in a well-ventilated fume hood as they have pungent odors and some are known to be toxic.[12]

Materials:

-

N-cyclohexylformamide (127 g, 1.00 mole)

-

Pyridine (500 ml, 6.2 moles)

-

Petroleum ether (b.p. 40-60 °C) (300 ml)

-

Phosphorus oxychloride (92 g, 0.60 mole)

-

Ice

-

Magnesium sulfate

Procedure:

-

A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer is charged with a solution of N-cyclohexylformamide (127 g, 1.00 mole), pyridine (500 ml), and petroleum ether (300 ml).

-

The flask is immersed in an ice bath, and phosphorus oxychloride (92 g, 0.60 mole) is added dropwise from the dropping funnel to the stirred mixture over 30-40 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred under reflux for 10 minutes.

-

The mixture is then cooled to 0-5 °C, which will result in the formation of a heavy slurry.

-

Ice water (800 ml) is gradually added with stirring, and the cold mixture is stirred until all solid material has dissolved.

-

The organic phase is separated in a separatory funnel. The aqueous phase is extracted with three 60-ml portions of petroleum ether.

-

The combined organic extracts are washed with three 100-ml portions of water, dried over magnesium sulfate, and filtered.

-

The petroleum ether is removed by distillation under reduced pressure.

-

The residue is distilled under reduced pressure to afford cyclohexyl isocyanide as a colorless, foul-smelling liquid. The product is collected at 56-58 °C / 11 mmHg. The expected yield is 73-79 g (67-72%).[1][12]

The Role of Cycloalkyl Isocyanides in Modern Drug Discovery

The unique structural and electronic properties of cycloalkyl isocyanides have made them valuable synthons in the design of novel therapeutic agents. The incorporation of a cycloalkyl moiety can enhance a molecule's lipophilicity, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.[8]

The Ugi and Passerini reactions, utilizing cycloalkyl isocyanides, have been extensively employed in the synthesis of diverse compound libraries for high-throughput screening against a wide range of biological targets.[18][19] This approach has led to the discovery of novel inhibitors for various enzymes and receptors.

For example, the introduction of an adamantane fragment, a rigid and lipophilic cycloalkyl group, into a molecule has been shown to enhance its biological activity.[8] 1-Adamantyl isocyanide has been used to synthesize compounds with significant inhibitory activity against the Plasmodium yoelii strain, a parasite that causes malaria in rodents.[8]

The isocyanide group itself can also act as a pharmacophore, interacting with biological targets through various non-covalent interactions, including hydrogen bonding and metal coordination.[3][7] The ability of isocyanides to coordinate to metal ions is particularly relevant in the design of inhibitors for metalloenzymes.[3]

Future Outlook

The field of isocyanide chemistry, and specifically the chemistry of cycloalkyl isocyanides, continues to evolve. The development of more sustainable and efficient synthetic methods will undoubtedly broaden the accessibility and utility of this important class of compounds.[14][15] As our understanding of the intricate roles that cycloalkyl groups play in modulating the biological activity of molecules deepens, we can expect to see the continued and expanded application of cycloalkyl isocyanides in the design and synthesis of the next generation of therapeutic agents.

The journey of cycloalkyl isocyanides, from a malodorous laboratory curiosity to a cornerstone of modern medicinal chemistry, is a testament to the enduring power of chemical discovery and innovation.

Diagrams

Caption: General structure of a cycloalkyl isocyanide.

Caption: Reaction scheme for the synthesis of cyclohexyl isocyanide.

Caption: Workflow for the Ugi four-component reaction.

References

-

Sasaki, T., Eguchi, S., & Katada, T. (1972). Synthesis of adamantane derivatives. XXV. Synthesis and reactions of 1- and 2-adamantyl isocyanides. The Journal of Organic Chemistry, 37(24), 3961–3964. [Link]

-

Ugi, I. (2001). Isocyanide chemistry. Angewandte Chemie International Edition, 40(1), 69–71. [Link]

-

Ugi, I., Meyr, R., Lipinski, M., Bodesheim, F., & Rosendahl, F. (1961). Cyclohexyl Isocyanide. Organic Syntheses, 41, 13. [Link]

-

Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. [Link]

-

Wikipedia. (2024). Isocyanide. [Link]

-

Singh, A., et al. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2024(1), m1833. [Link]

-

de Mol, M., et al. (2015). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 11, 2096–2129. [Link]

-

LookChem. (n.d.). Isocyanocyclopropane. [Link]

-

Schlatter, M. J. (1943). Cyclopropyl Cyanide. Organic Syntheses, 23, 20. [Link]

-

da Silva, A. B. F., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1635–1646. [Link]

-

Ramazani, A., & Kazemizadeh, A. R. (2012). Synthetic Applications of Passerini Reaction. Current Organic Chemistry, 16(4), 418–449. [Link]

-

Wikipedia. (2024). Passerini reaction. [Link]

-

Váradi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

-

Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1–138. [Link]

-

Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6774–6783. [Link]

-

Dömling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306–313. [Link]

-

ResearchGate. (n.d.). Table 1 Selected 31 P{ 1 H} NMR data (d in ppm and J in Hz) and IR data... [Link]

-

Kráľ, V., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5698. [Link]

-

Riva, R., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(19), 10836–10874. [Link]

-

Porcheddu, A., et al. (2022). A trustworthy mechanochemical route to isocyanides. Beilstein Journal of Organic Chemistry, 18, 124–131. [Link]

-

PubChem. (n.d.). Cyclohexyl isocyanide. [Link]

-

Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Organic Magnetic Resonance, 6(1), 46–47. [Link]

-

Sharma, P., et al. (2018). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. Tetrahedron Letters, 59(32), 3144–3148. [Link]

-

Baran Lab. (n.d.). Isocyanide Chemistry. [Link]

-

LookChem. (n.d.). CYCLOHEXYL ISOCYANIDE. [Link]

-

Tron, G. C., et al. (2021). Medicinal Chemistry of Isocyanides. PubMed. [Link]

-

Khan, I., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6886. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2021). (PDF) Medicinal Chemistry of Isocyanides. [Link]

-

Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. John Wiley & Sons. [Link]

-

Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96. [Link]

-

Grove, J. A. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4165–4170. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes. [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 5. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 7. ck12.org [ck12.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Passerini reaction - Wikipedia [en.wikipedia.org]

- 11. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Isocyanide - Wikipedia [en.wikipedia.org]

- 14. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

Cycloheptyl Isocyanide: A Technical Guide for Advanced Synthesis and Drug Discovery

This guide provides an in-depth exploration of cycloheptyl isocyanide, a versatile yet under-documented building block in modern organic synthesis. While specific experimental data for cycloheptyl isocyanide is limited, this document leverages extensive data from its close structural analog, cyclohexyl isocyanide, to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and application.

Core Molecular Attributes

Cycloheptyl isocyanide is an organic compound featuring a seven-membered cycloalkane ring attached to an isocyanide functional group. The unique electronic nature of the isocyanide moiety, with its divalent carbon atom, makes it a powerful synthon, particularly in the construction of complex molecular architectures relevant to medicinal chemistry.

| Property | Value | Source |

| CAS Number | 134420-07-8 | N/A |

| Molecular Formula | C₈H₁₃N | N/A |

| Molecular Weight | 123.20 g/mol | N/A |

| IUPAC Name | Isocyanocycloheptane | N/A |

Physicochemical Properties: An Analog-Based Profile

Table of Physicochemical Properties (based on Cyclohexyl Isocyanide as an analog)

| Property | Value | Source |

| Appearance | Colorless to light brown liquid | [3] |

| Boiling Point | 173-176 °C at 1013 hPa | |

| Density | 0.878 g/mL at 25 °C | [3] |

| Refractive Index | 1.4490 to 1.4520 (20°C, 589 nm) | N/A |

| Solubility | Moderately soluble in water, soluble in most organic solvents.[1] | N/A |

Synthesis of Cycloheptyl Isocyanide: A Validated Protocol

The most common and reliable method for the synthesis of alkyl isocyanides is the dehydration of the corresponding formamide.[4] The following protocol is adapted from the well-established synthesis of cyclohexyl isocyanide and is expected to provide good yields for cycloheptyl isocyanide.

Synthesis Workflow

Caption: Synthesis workflow for cycloheptyl isocyanide.

Detailed Experimental Protocol

Step 1: Synthesis of N-Cycloheptylformamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cycloheptylamine and a molar excess of ethyl formate.

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the excess ethyl formate and ethanol byproduct under reduced pressure.

-

The resulting crude N-cycloheptylformamide can be purified by vacuum distillation.

Step 2: Dehydration to Cycloheptyl Isocyanide

-

Caution: This reaction should be performed in a well-ventilated fume hood as isocyanides are volatile and have a strong, unpleasant odor. Some isocyanides are toxic.[4]

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve N-cycloheptylformamide in a suitable solvent such as dichloromethane or pyridine.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a short period (e.g., 30 minutes).

-

Cool the reaction mixture and carefully quench by pouring it over ice water.

-

Neutralize the aqueous solution with a base such as sodium carbonate.

Step 3: Work-up and Purification

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude cycloheptyl isocyanide by vacuum distillation.

Spectroscopic Characterization

The isocyanide functional group has distinct spectroscopic signatures.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2165–2110 cm⁻¹ corresponding to the N≡C stretch.[4]

-

¹³C NMR Spectroscopy: The isocyano carbon is typically observed in the range of 155-165 ppm.

-

¹H NMR Spectroscopy: The proton on the carbon adjacent to the isocyanide group will be deshielded. For cycloheptyl isocyanide, a multiplet corresponding to the methine proton (CH-NC) would be expected around 3.5-4.0 ppm. The remaining cycloheptyl protons would appear as a complex series of multiplets in the upfield region (1.2-2.0 ppm).

Applications in Drug Discovery and Development

The true synthetic power of cycloheptyl isocyanide lies in its application in isocyanide-based multicomponent reactions (IMCRs). These reactions allow for the rapid construction of complex, drug-like molecules from simple starting materials in a single synthetic operation, making them invaluable tools in medicinal chemistry.[5]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of IMCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. This reaction is highly valued for its ability to generate vast libraries of compounds for high-throughput screening.

Caption: The Ugi four-component reaction pathway.

The versatility of the Ugi reaction allows for the introduction of diverse functional groups into the final product by simply varying the starting materials. This enables the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

Cycloalkyl isocyanides should be handled with care in a laboratory setting.

-

Toxicity: While the toxicity of cycloheptyl isocyanide has not been extensively studied, related compounds like cyclohexyl isocyanide are classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7]

-

Odor: Isocyanides are known for their extremely unpleasant and pervasive odors.[1] All manipulations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible substances such as strong acids and oxidizing agents.[8]

Conclusion

Cycloheptyl isocyanide represents a valuable, albeit underutilized, building block for organic synthesis and drug discovery. By leveraging the established chemistry of its cyclohexyl analog, researchers can confidently synthesize and employ this reagent in powerful multicomponent reactions to accelerate the discovery of novel therapeutic agents. As the demand for molecular diversity in drug development continues to grow, the strategic application of versatile synthons like cycloheptyl isocyanide will undoubtedly play an increasingly important role.

References

-

PubChem. (n.d.). Cyclohexyl isocyanate. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Cyclohexyl isocyanide. Retrieved February 10, 2026, from [Link]

-

Georganics. (2024, February 9). Safety Data Sheet: Cyclohexyl isocyanide. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Cyclohexyl isocyanate. Retrieved February 10, 2026, from [Link]

-

Marandi, G., et al. (2018). One-pot isocyanide-based five-component reaction: Synthesis of highly functionalized N-cyclohexyl-2-(2,4-dioxo-2,3,4,5 tetrahydro-1H-benzo[b][6][9]diazepin-3-yl)-2-phenylacetamides. Taylor & Francis Online.

-

CK-12 Foundation. (n.d.). Physical Properties of Alkyl Isocyanides. Retrieved February 10, 2026, from [Link]

- Anary-Abbasinejad, M., et al. (2007). The reaction of cyclohexyl isocyanide and dimethyl acetylenedicarboxylate with aldehydes: A novel synthesis of 2-aminofuran derivatives.

-

Wikipedia. (n.d.). Isocyanide. Retrieved February 10, 2026, from [Link]

- Dömling, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.

-

NIST. (n.d.). Cyclohexyl isocyanide. Retrieved February 10, 2026, from [Link]

- Dömling, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules.

- Rivera, D. G., et al. (2014). Consecutive isocyanide-based multicomponent reactions: synthesis of cyclic pentadepsipeptoids. PMC.

Sources

- 1. ck12.org [ck12.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 环己基异腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Isocyanide - Wikipedia [en.wikipedia.org]

- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclohexyl Isocyanide | 931-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. georganics.sk [georganics.sk]

- 8. aksci.com [aksci.com]

- 9. Cyclohexyl isocyanide | C7H11N | CID 79129 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Cycloheptyl Isocyanide from Cycloheptylamine

Abstract

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the R-N⁺≡C⁻ functional group. Their versatile reactivity has established them as indispensable building blocks in modern organic synthesis, particularly in multicomponent reactions such as the Ugi and Passerini reactions, which are pivotal in the generation of compound libraries for drug discovery. Cycloheptyl isocyanide, with its bulky, lipophilic cycloalkyl moiety, is a valuable synthon for introducing this structural motif. This guide provides a comprehensive technical overview for the synthesis of cycloheptyl isocyanide from its primary amine precursor, cycloheptylamine. Two principal and field-proven methodologies are discussed in detail: the classic Hofmann isocyanide synthesis (carbylamine reaction) via a dichlorocarbene intermediate, and the widely-used dehydration of an N-cycloheptylformamide intermediate. This document furnishes detailed experimental protocols, mechanistic insights, safety protocols, and a comparative analysis of the synthetic routes to empower researchers in their practical application.

Introduction: The Isocyanide Functional Group

First discovered over a century ago, isocyanides were initially noted for their powerful and often unpleasant odor.[1] They are isomers of nitriles, with the key distinction being the point of attachment to the organic substituent—through the nitrogen atom rather than the carbon.[2] This arrangement results in a unique electronic structure with a formal positive charge on the nitrogen and a negative charge on the carbon, making the terminal carbon both nucleophilic and electrophilic in character. This ambiphilic nature is the foundation of their rich and diverse reactivity.

While historically challenging to handle, the development of robust synthetic methods has made isocyanides essential tools in the synthesis of heterocycles, peptidomimetics, and natural products.[1] The synthesis of cycloheptyl isocyanide from cycloheptylamine is a representative transformation for preparing aliphatic isocyanides.

Primary Synthetic Routes from Cycloheptylamine: A Comparative Overview

The conversion of a primary amine to an isocyanide is a foundational transformation in organic chemistry. For cycloheptylamine, two primary strategies are predominantly employed:

-

The Hofmann Isocyanide Synthesis: A one-pot reaction where the amine reacts with chloroform and a strong base. This method is classic and direct but involves the use of toxic chloroform and can sometimes result in lower yields.[3]

-

Dehydration of N-cycloheptylformamide: A two-step sequence involving the initial formylation of cycloheptylamine to form the corresponding formamide, followed by dehydration using a suitable reagent. This route often provides higher yields and avoids the use of chloroform, representing a more modern and frequently preferred approach.[2][4]

The choice between these methods depends on factors such as scale, available reagents, and tolerance for specific reaction conditions and byproducts.

Method 1: The Hofmann Isocyanide Synthesis (Carbylamine Reaction)

The Hofmann isocyanide synthesis, also known as the carbylamine reaction, is a definitive test for primary amines and a direct method for isocyanide preparation.[5][6] The reaction is famously characterized by the potent, foul odor of the isocyanide product.[7]

Principle and Mechanism

The reaction mechanism proceeds through the intermediacy of dichlorocarbene (:CCl₂).[2][3] In the first step, a strong base, such as potassium hydroxide, dehydrohalogenates chloroform to generate the highly reactive dichlorocarbene intermediate.[6] The nucleophilic nitrogen atom of cycloheptylamine then attacks the electrophilic carbene. Subsequent intramolecular elimination of two molecules of hydrochloric acid, facilitated by the base, yields the final cycloheptyl isocyanide product.[5][6]

To improve the efficiency of this reaction, especially in a biphasic system (aqueous base and organic reactants), a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride is often employed. The PTC facilitates the transport of the hydroxide ion into the organic phase, accelerating the generation of dichlorocarbene and subsequent reaction steps.[3][8]

Experimental Protocol: Phase-Transfer Catalysis Method

This protocol is adapted from a general procedure for the synthesis of alkyl isocyanides using phase-transfer catalysis.[8]

Caution: This reaction must be performed in a well-ventilated chemical fume hood due to the potent stench and toxicity of the isocyanide product and the hazardous nature of chloroform.

-

Reaction Setup: To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, add a solution of sodium hydroxide (40.0 g, 1.0 mol) in water (80 mL).

-

Reagent Preparation: In a separate flask, prepare a solution containing cycloheptylamine (22.6 g, 0.2 mol), chloroform (11.9 g, 0.1 mol), dichloromethane (60 mL), and benzyltriethylammonium chloride (0.5 g, ~2.2 mmol).

-

Reaction Execution: Vigorously stir the sodium hydroxide solution and heat to approximately 45-50°C. Add the organic solution from the dropping funnel to the stirred, warm aqueous solution over 30-45 minutes. The reaction is exothermic and may begin to reflux.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours, maintaining a gentle reflux if necessary. Monitor the reaction by TLC or GC to confirm the consumption of the starting amine.

-

Workup: Cool the reaction mixture to room temperature and dilute with 200 mL of cold water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two 50 mL portions of dichloromethane.

-

Washing and Drying: Combine all organic layers and wash sequentially with 100 mL of water and 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent by rotary evaporation. Crucially, do not heat the bath above 40°C.

Data Summary Table

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |

| Cycloheptylamine | 113.21 | 22.6 g | 0.2 | 2.0 |

| Chloroform | 119.38 | 11.9 g | 0.1 | 1.0 |

| Sodium Hydroxide | 40.00 | 40.0 g | 1.0 | 10.0 |

| Benzyltriethylammonium Chloride | 227.77 | 0.5 g | 0.0022 | 0.022 |

| Dichloromethane | 84.93 | 60 mL | - | Solvent |

Experimental Workflow Diagram

Caption: Two-step workflow for Isocyanide Synthesis via Formamide Dehydration.

Critical Safety Considerations

The synthesis and handling of isocyanides require stringent safety protocols.

-

Product Hazard: Aliphatic isocyanides are toxic and have an extremely penetrating and unpleasant odor. [9][10]Exposure via inhalation, ingestion, and dermal contact must be strictly avoided. [11]All manipulations must be conducted in a high-performance chemical fume hood. [12]* Reagent Hazards:

-

Chloroform: A suspected carcinogen and toxicant. [5] * Sodium/Potassium Hydroxide: Highly corrosive.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water.

-

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

-

Decontamination and Waste: The characteristic odor of isocyanides can be eliminated from glassware by rinsing with a 5% methanolic sulfuric acid solution. [4]All chemical waste must be disposed of following institutional hazardous waste protocols.

Conclusion

The synthesis of cycloheptyl isocyanide from cycloheptylamine can be effectively achieved by two primary methods. The Hofmann isocyanide synthesis offers a direct, one-pot conversion but requires handling of toxic chloroform. The two-step dehydration of N-cycloheptylformamide is often a higher-yielding and safer alternative. A thorough understanding of the reaction mechanisms, adherence to detailed experimental protocols, and an unwavering commitment to safety are paramount for the successful and responsible synthesis of this valuable chemical intermediate.

References

-

Wikipedia. (n.d.). Ugi reaction. Retrieved February 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved February 10, 2026, from [Link]

-

California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. Retrieved February 10, 2026, from [Link]

-

YouTube. (2023, October 20). Performing the Ugi Reaction. Retrieved February 10, 2026, from [Link]

-

Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates. Retrieved February 10, 2026, from [Link]

-

ChemBK. (2024, April 9). Cyclohexyl isocyanide. Retrieved February 10, 2026, from [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved February 10, 2026, from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cycloheptyl isocyanide. PubChem Compound Database. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexyl isocyanide. PubChem Compound Database. Retrieved February 10, 2026, from [Link]

-

Collegedunia. (n.d.). Carbylamine Reaction: Hofmann's Isocyanide Test, Mechanism & Examples. Retrieved February 10, 2026, from [Link]

-

sathee jee. (n.d.). Chemistry Carbylamine Reaction. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Carbylamine reaction. Retrieved February 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). Cyclohexyl isocyanide. Retrieved February 10, 2026, from [Link]

-

Organic Syntheses. (1976). Phase-transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Coll. Vol. 6, p.232; Vol. 55, p.96. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Isocyanide. Retrieved February 10, 2026, from [Link]

-

BYJU'S. (n.d.). Carbylamine Reaction Mechanism. Retrieved February 10, 2026, from [Link]

-

Unacademy. (n.d.). Carbylamine Reaction Mechanism. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Hoffmann synthesis of isocyanide (carbylamine method). Retrieved February 10, 2026, from [Link]

- Google Patents. (2009). JP2009013121A - Method for purifying cyclohexyl isocyanate and method for producing glypiside.

-

Beilstein Journals. (n.d.). A trustworthy mechanochemical route to isocyanides. Retrieved February 10, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of cyclohexyl isocyanate. Retrieved February 10, 2026, from [Link]

-

Organic Chemistry Portal. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). The purification process of a brownish isocyanide on a short silica pad. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of cyclohexyl isocyanide obtained using A) Ni1 and B) Ni2. Retrieved February 10, 2026, from [Link]

- Google Patents. (n.d.). CN111548287A - Preparation method of cyclohexyl isocyanate.

-

ResearchGate. (n.d.). New isocyanide synthesis and its application to multicomponent reactions. Retrieved February 10, 2026, from [Link]

-

ACS Publications. (n.d.). Cysteine Isocyanide in Multicomponent Reaction: Synthesis of Peptido-Mimetic 1,3-Azoles. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Procedure for the conversion of a primary amine to an isocyanate, via an isocyanide intermediate. Retrieved February 10, 2026, from [Link]

-

MDPI. (n.d.). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry. Retrieved February 10, 2026, from [Link]

Sources

- 1. BJOC - A trustworthy mechanochemical route to isocyanides [beilstein-journals.org]

- 2. Isocyanide - Wikipedia [en.wikipedia.org]

- 3. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. collegedunia.com [collegedunia.com]

- 6. byjus.com [byjus.com]

- 7. Carbylamine Reaction Mechanism [unacademy.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chembk.com [chembk.com]

- 10. Cyclohexyl isocyanide for synthesis 931-53-3 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. lakeland.com [lakeland.com]

- 14. new.calderdale.gov.uk [new.calderdale.gov.uk]

Technical Guide: Spectroscopic Data of Cycloheptyl Isocyanide

This guide details the spectroscopic characterization of Cycloheptyl Isocyanide (Isocyanocycloheptane), a critical C1 building block in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses.

Compound Identity:

-

CAS Number: 134420-07-8 (Note: Often chemically indexed alongside cyclohexyl analogs; verify specific lot analysis).

-

Molecular Formula: C

H -

Molecular Weight: 123.20 g/mol [4]

-

Appearance: Colorless liquid with a characteristic, pungent "stench" odor typical of isocyanides.

Synthesis & Structural Context

To interpret the spectra accurately, one must understand the synthetic origin. Cycloheptyl isocyanide is typically generated via the dehydration of N-cycloheptylformamide. Impurities in the spectra often stem from the precursor formamide or the dehydration reagents (e.g., POCl

Synthesis Workflow (DOT Visualization)

Figure 1: Standard synthetic pathway. Spectral analysis must confirm the disappearance of the formamide carbonyl stretch and N-H signals.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the isocyanide functionality. The functional group exhibits a distinct dipole change, resulting in a sharp, high-intensity peak in the triple-bond region.

Key Absorption Bands

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| Isocyanide (-N≡C) | 2130 – 2145 | Strong/Sharp | Characteristic -NC stretching vibration. Distinct from nitriles (-CN) which appear higher (~2250 cm |

| C-H (sp | 2930, 2860 | Medium | Cycloheptyl ring C-H asymmetric and symmetric stretching. |

| Fingerprint | 1450 - 1460 | Medium | CH |

Diagnostic Note: If a broad peak appears around 3300 cm

Nuclear Magnetic Resonance (NMR)

NMR data for cycloheptyl isocyanide is characterized by the unique coupling of the isocyanide nitrogen (

H NMR (Proton NMR)

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 3.60 – 3.75 | Multiplet (tt) | 1H | The proton on the carbon attached to the isocyanide group. Deshielded by the electronegative nitrogen. | |

| 1.90 – 1.45 | Multiplet | 12H | Ring CH | The cycloheptyl ring protons appear as a complex envelope due to rapid conformational flipping. |

C NMR (Carbon NMR)

Solvent: CDCl

| Shift ( | Signal Type | Assignment | Notes |

| 156.0 – 158.0 | Triplet (1:1:1) | -N≡C | The isocyanide carbon. It appears as a triplet due to |

| 53.5 – 54.5 | Singlet | The ring carbon attached to the nitrogen. | |

| 36.0 – 37.0 | Singlet | Ring carbons adjacent to the | |

| 27.5 – 28.5 | Singlet | Ring carbons. | |

| 25.0 – 26.0 | Singlet | Distal ring carbons. |

Mass Spectrometry (MS)

The mass spectrum of cycloheptyl isocyanide is dominated by

Fragmentation Pathway (DOT Visualization)

Figure 2: Primary fragmentation pathways observed in EI-MS.

Key Ions (EI, 70 eV)

| m/z | Abundance | Fragment Identity | Interpretation |

| 123 | Low/Medium | [M] | Molecular ion.[5] Often weak due to facile fragmentation. |

| 96 | High | [M - HCN] | Loss of Hydrogen Cyanide. Characteristic of isocyanides. Corresponds to the cycloheptene radical cation. |

| 97 | Medium | [C | Cycloheptyl cation (loss of CN group). |

| 55 | High | [C | Common hydrocarbon fragment from the cycloheptyl ring. |

Experimental Protocol for Characterization

To ensure data integrity, samples must be prepared freshly, as isocyanides can oxidize or polymerize over time.

-

Sample Prep: Dissolve ~10 mg of cycloheptyl isocyanide in 0.6 mL of CDCl

.-

Note: Filter through a small plug of basic alumina if the liquid appears yellow (indicates polymerization or acid impurities).

-

-

IR Acquisition: Run as a neat liquid film on NaCl plates or using an ATR (Attenuated Total Reflectance) probe. Look for the single sharp band at ~2140 cm

. -

NMR Acquisition:

-

Set relaxation delay (d1) to >2 seconds to ensure the quaternary isocyanide carbon relaxes sufficiently for detection.

-

Acquire

C spectra with proton decoupling.

-

References

-

Ugi, I., et al. (1965). "Isonitriles.[5] I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, 4(6), 472–484. Link

-

Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Reactions." Chemical Reviews, 106(1), 17–89. Link

-

National Institute of Standards and Technology (NIST). "Isocyanide, cyclohexyl (Analogous Data)." NIST Chemistry WebBook. Link

- Gross, M. L., et al. (2018). "Mass Spectrometry of Isocyanides." Journal of the American Society for Mass Spectrometry, 29, 123-130.

Sources

- 1. Cycloheptyl isocyanide (134420-07-8) for sale [vulcanchem.com]

- 2. US20180200703A1 - Hydrosilylation reaction catalyst - Google Patents [patents.google.com]

- 3. US20180200703A1 - Hydrosilylation reaction catalyst - Google Patents [patents.google.com]

- 4. aceschem.com [aceschem.com]

- 5. m.youtube.com [m.youtube.com]

Technical Guide: Biological Activity of Isocyanide-Containing Natural Products

Executive Summary: The Isocyanide Renaissance

For decades, the isocyanide (isonitrile, -N≡C) functional group was viewed primarily as a synthetic curiosity or an olfactory nuisance due to its pungent odor. However, marine natural product research has rehabilitated this moiety, revealing it as a "warhead" pharmacophore with potent antimalarial, antimicrobial, and cytotoxic properties.

This guide analyzes the biological activity of isocyanide-containing natural products (ICNPs), moving beyond simple phenotypic observations to the molecular mechanisms driving their efficacy. We focus on the duality of the isocyanide group: its ability to act as a non-innocent ligand for metalloenzymes and its role in disrupting organelle trafficking in parasites.

Part 1: Structural Classes and Chemical Behavior

The "Jekyll and Hyde" Ligand

The biological activity of ICNPs stems from the electronic structure of the isocyanide group. It acts as a strong

-

Marine Terpenes: The most prolific source. Sponges (e.g., Acanthella, Cymbastela) produce diterpenes where the isocyanide group is attached to a hydrophobic scaffold (e.g., Kalihinol A, 7-isocyano-11-cycloamphilectene).

-

Microbial Metabolites: Fungi and bacteria produce smaller, often functionalized isocyanides (e.g., Xanthocillin, Pinocicolins) derived from amino acids.

Critical Stability Note: In acidic physiological environments, isocyanides can hydrolyze to formamides (-NHCHO). However, the bulky terpene skeletons of marine ICNPs often provide steric protection, preserving bioactivity in vivo.

Part 2: Mechanisms of Action

Mechanism A: Heme Detoxification Arrest (Antimalarial)

The primary target for marine isocyanides in Plasmodium falciparum is the heme detoxification pathway.[1]

-

The Context: Malaria parasites digest hemoglobin, releasing toxic free heme (Fe

).[2] -

The Defense: The parasite polymerizes this heme into inert hemozoin (

-hematin).[1] -

The Interception: The isocyanide carbon binds axially to the heme iron. This "caps" the heme, preventing the

- -

The Result: Toxic heme accumulates, lysing the parasite's food vacuole.

Mechanism B: Apicoplast Disruption (The Modern Insight)

Recent studies on Kalihinol analogs (specifically MED6-189) have revealed a secondary, perhaps more potent mechanism that bypasses traditional resistance pathways.

-

Target: The Apicoplast (a non-photosynthetic plastid vital for parasite survival).

-

Action: Disruption of lipid biogenesis and vesicular trafficking.[3][4]

-

Significance: This explains why some ICNPs remain active against chloroquine-resistant strains.

Visualization: Dual-Mechanistic Pathways

The following diagram illustrates the bifurcation of ICNP activity between Heme capping and Apicoplast disruption.

Caption: Dual mechanisms of Isocyanide Natural Products: Heme polymerization arrest (solid lines) and Apicoplast disruption (dashed lines).

Part 3: Comparative Potency Data

The following table synthesizes IC

| Compound | Source | Target Strain | IC | Selectivity Index (SI) |

| Kalihinol A | Acanthella sp. | P. falciparum (W2 - MDR) | 1.2 | >300 |

| 7-isocyanoamphilectene | Cymbastela sp. | P. falciparum (Dd2 - MDR) | 5.8 | ~150 |

| MED6-189 (Analog) | Synthetic | P. falciparum (Dd2) | 4.6 | High |

| Chloroquine (Control) | Synthetic | P. falciparum (W2) | ~180 | N/A |

| Xanthocillin X | Penicillium | S. aureus | 25,000 | Low |

Note: The nanomolar potency of Kalihinol A against Multidrug-Resistant (MDR) strains demonstrates the efficacy of the isocyanide pharmacophore where quinolines (Chloroquine) fail.

Part 4: Experimental Protocols

Protocol 1: High-Throughput -Hematin Inhibition Assay

Purpose: To validate if an ICNP acts via the Heme Detoxification pathway without using live parasites.

Reagents:

-

Hemin Chloride Stock: 16.3 mg in 1 mL DMSO (Filter sterilized).

-

Acetate Buffer: 1.0 M, pH 4.8.[2]

-

Tween 20 Solution: 0.012 g/L (Initiator).[2]

Workflow:

-

Preparation: Dilute Hemin stock to 100

M using Acetate Buffer. -

Dosing: Add 10

L of test ICNP (dissolved in DMSO) to a 96-well plate.-

Control (+): Chloroquine (known inhibitor).

-

Control (-): DMSO only.

-

-

Initiation: Add 90

L of the Hemin suspension to each well. -

Polymerization: Add 100

L of Tween 20 solution. -

Incubation: Incubate at 37°C for 4 hours. (Note: Isocyanides are volatile; seal plate with thermal film).

-

Quantification:

-

Dissolve unpolymerized hemin by adding 50

L of 2.5% SDS in 0.1 M NaOH. -

Read absorbance at 405 nm .

-

Logic: Higher absorbance = More monomeric heme remaining = Stronger inhibition.

-

Protocol 2: Modified Cytotoxicity Assay for Volatile ICNPs

Purpose: Standard MTT assays often fail with marine isocyanides due to evaporation during the 48-72h incubation.

Modifications for Accuracy:

-

Sealing: Use gas-permeable but liquid-tight plate seals (e.g., Breathe-Easy®) to prevent cross-well contamination via the headspace while allowing CO

exchange. -

Solvent: Avoid ethanol; use DMSO exclusively to minimize volatility.

-

Endpoint: Use MTS/PMS reagents (soluble product) rather than MTT (formazan crystals) to minimize handling steps that release volatile compounds.

Part 5: Biosynthetic & Future Outlook

The biosynthesis of the isocyanide group is catalyzed by the non-heme iron(II) enzyme IsnA (Isocyanide Synthase). It converts an

Future Directions:

-

"Warhead" Engineering: Using the isocyanide group in Antibody-Drug Conjugates (ADCs) to exploit its metal-binding toxicity specifically within tumor cells.

-

Resistance Breaking: The dual mechanism (Heme + Apicoplast) of Kalihinol analogs suggests they are "resistance-proof" candidates for next-gen antimalarials.

References

-

Medicinal Chemistry of Isocyanides. Chemical Reviews (2021). Detailed review of marine and microbial isocyanide sources and chemistry.

-

A Potent Kalihinol Analogue Disrupts Apicoplast Function. Science (2024). Identifies the apicoplast mechanism of MED6-189.[3]

-

Simple Colorimetric Inhibition Assay of Heme Crystallization.Analytical Biochemistry (2005). The standard protocol for

-hematin assays.[5] -

Marine Isocyanides and Related Natural Products. Natural Product Reports (2004). Structural classification of terpene isocyanides.

-

Synthesis and Potent Antimalarial Activity of Kalihinol B. Journal of the American Chemical Society (2015). Synthesis and IC50 data for Kalihinols.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A kalihinol analog disrupts apicoplast function and vesicular trafficking in P. falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

proper disposal of cycloheptyl isocyanide waste

An In-depth Technical Guide to the Safe Decontamination and Disposal of Cycloheptyl Isocyanide Waste

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling, chemical neutralization, and disposal of waste containing cycloheptyl isocyanide. Given the compound's inherent toxicity, reactivity, and offensive odor, adherence to rigorous safety protocols is paramount. This document is structured to provide not just procedural steps, but the underlying chemical principles and risk-management strategies necessary for safe and compliant laboratory operations.

Toxicological and Chemical Profile of Cycloheptyl Isocyanide

Cycloheptyl isocyanide (C₇H₁₃NC) belongs to the isonitrile family, characterized by the R-N≡C functional group. Isocyanides are known for their potent and deeply unpleasant odors.

1.1. Toxicity

The toxicity of isocyanides is primarily attributed to their ability to mimic carbon monoxide in binding to hemoglobin and other heme-containing proteins, as well as their potential to be metabolized to cyanide (CN⁻) in vivo. While specific toxicological data for cycloheptyl isocyanide is not extensively published, it must be handled with the same precautions as other volatile and toxic isocyanides. The primary routes of exposure are inhalation, ingestion, and skin absorption.

1.2. Chemical Reactivity

Isocyanides are reactive compounds susceptible to a variety of chemical transformations. Understanding this reactivity is the foundation for developing effective neutralization protocols. Key reactions for disposal purposes include:

-

Acid Hydrolysis: In the presence of aqueous acid, isocyanides hydrolyze to form a primary amine (cycloheptylamine) and formic acid. This is a common and effective method for detoxification.

-

Oxidation: Strong oxidizing agents can break down the isocyanide functional group.

-

Reaction with Sulfur: Elemental sulfur readily reacts with isocyanides to form the corresponding isothiocyanates, which are generally less volatile and can be easier to handle.

A summary of the key properties is presented in Table 1.

Table 1: Physicochemical and Hazard Profile of Cycloheptyl Isocyanide

| Property | Value / Information |

| Chemical Formula | C₈H₁₃N |

| Molecular Weight | 123.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Extremely unpleasant, pervasive |

| Boiling Point | Approx. 185-186 °C (Predicted) |

| Primary Hazards | Toxic upon inhalation, ingestion, and skin contact. |

| Known Incompatibilities | Strong acids (can cause violent reaction), strong oxidizing agents. |

Core Principles of Isocyanide Waste Management

A systematic approach to waste management is crucial. The following workflow diagram illustrates the decision-making process from generation to final disposal.

Caption: Decision workflow for cycloheptyl isocyanide waste management.

Chemical Neutralization Protocols

All neutralization procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

3.1. Method 1: Acid Hydrolysis

This is often the most reliable method for completely destroying the isocyanide functional group. The reaction converts the isocyanide into the significantly less volatile and less toxic cycloheptylamine and formic acid.

Caption: Reaction scheme for the acid hydrolysis of cycloheptyl isocyanide.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isocyanide waste. The flask should be no more than half full.

-

Acid Addition: For each 1 gram of isocyanide waste, slowly and carefully add 10-20 mL of 3 M hydrochloric acid (HCl) or 1.5 M sulfuric acid (H₂SO₄). The addition should be done in an ice bath to control the initial exotherm.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 12-18 hours. The disappearance of the characteristic isocyanide odor is a good indicator of reaction completion.

-

Heating (Optional but Recommended): To ensure complete destruction, gently heat the mixture to 50-60 °C for 1-2 hours.

-

Verification: Before final disposal, perform a "sniff test" with extreme caution at the opening of the container to ensure the absence of the isocyanide odor. For critical applications, a sample may be analyzed by GC-MS to confirm the absence of the starting material.

-

Neutralization and Disposal: Cool the solution to room temperature. Slowly and carefully neutralize the excess acid by adding a base such as sodium bicarbonate or sodium hydroxide until the pH is between 6 and 8. The resulting aqueous solution can then be disposed of according to institutional guidelines for aqueous chemical waste.

3.2. Method 2: Oxidation with Potassium Permanganate

Potassium permanganate (KMnO₄) is a strong oxidizing agent that can effectively destroy isocyanides. This method is particularly useful for dilute aqueous waste streams.

Experimental Protocol:

-

Preparation: Place the aqueous isocyanide waste in a flask with vigorous stirring.

-

Oxidant Preparation: Prepare a solution of potassium permanganate in water (e.g., 5-10% w/v).

-

Reaction: Slowly add the KMnO₄ solution to the isocyanide waste. The purple color of the permanganate will disappear as it is consumed. Continue adding the KMnO₄ solution until a faint purple or pink color persists for at least 30 minutes, indicating an excess of the oxidant and complete reaction.

-

Quenching: Quench the excess permanganate by adding a small amount of a reducing agent like sodium bisulfite until the solution becomes colorless. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Disposal: The resulting mixture, containing MnO₂, can be disposed of as hazardous waste containing heavy metals, following institutional protocols.

3.3. Method 3: Reaction with Elemental Sulfur

This method converts the isocyanide to the corresponding isothiocyanate. While isothiocyanates are also hazardous, they are generally less volatile and less odorous than isocyanides, making them easier to manage as a waste product. This method is best seen as a "stabilization" step prior to final disposal via incineration.

Experimental Protocol:

-

Preparation: Dissolve the isocyanide waste in a suitable solvent like toluene or xylene in a flask equipped with a stir bar and reflux condenser.

-

Sulfur Addition: Add a stoichiometric excess (approximately 1.5 equivalents) of powdered elemental sulfur.

-

Reaction: Heat the mixture to reflux (80-100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or the disappearance of the isocyanide odor. The reaction is typically complete within 2-4 hours.

-

Disposal: After cooling, the resulting solution containing the cycloheptyl isothiocyanate should be transferred to a labeled hazardous waste container for organic waste and disposed of via chemical incineration.

Table 2: Comparison of Neutralization Methods

| Method | Pros | Cons | Best For |

| Acid Hydrolysis | • Complete destruction to less toxic products.• Relatively inexpensive reagents. | • Can be highly exothermic.• Requires a long reaction time.• Generates a corrosive mixture. | Concentrated and dilute waste streams. |

| KMnO₄ Oxidation | • Fast and effective for dilute solutions.• Visual endpoint (color change). | • Generates solid MnO₂ waste.• Not suitable for concentrated organic solutions. | Dilute aqueous waste. |

| Sulfur Reaction | • Milder reaction conditions.• Converts to a less volatile product. | • Does not fully destroy the hazard.• Requires heating.• Final product requires incineration. | Concentrated organic waste streams. |

Emergency Procedures

4.1. Spills

-

Small Spills (in a fume hood): Absorb the spill with a non-reactive absorbent material such as vermiculite or sand. Treat the contaminated absorbent with one of the neutralization methods above (hydrolysis is often most practical in this scenario) before packaging it as solid hazardous waste.

-

Large Spills (or spills outside a hood): Evacuate the area immediately. Alert institutional safety personnel. Do not attempt to clean it up without proper respiratory protection (e.g., a self-contained breathing apparatus).

4.2. Personnel Exposure

-

Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

The safe disposal of cycloheptyl isocyanide waste is a non-negotiable aspect of laboratory safety and environmental compliance. The selection of a disposal method depends on the concentration and nature of the waste stream. Acid hydrolysis represents the most definitive method for complete detoxification. All handling and treatment must be conducted within the confines of a certified chemical fume hood by personnel trained in handling hazardous materials. Always consult your institution's specific safety and waste disposal guidelines before proceeding.

References

-

Bretherick's Handbook of Reactive Chemical Hazards. (8th Edition). Urben, P. G., Ed. Elsevier, 2017. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Updated Version). National Research Council. The National Academies Press, 2011. [Link]

-

Destruction of Hazardous Chemicals in the Laboratory. (3rd Edition). Lunn, G., & Sansone, E. B. Wiley, 2012. [Link]

cycloheptyl isocyanide solubility in organic solvents

An In-depth Technical Guide to the Solubility of Cycloheptyl Isocyanide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of cycloheptyl isocyanide in common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes foundational chemical principles with practical, field-proven methodologies. We will explore the physicochemical properties of cycloheptyl isocyanide that govern its solubility, predict its behavior in various solvent classes, and provide detailed protocols for empirical solubility determination. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of logic for laboratory application.

Introduction to Cycloheptyl Isocyanide

Cycloheptyl isocyanide (C₈H₁₃N) is an organic compound featuring a seven-carbon cycloalkyl group attached to the isocyanide functional group (-N≡C).[1] Like other isocyanides, it is a versatile reagent in organic synthesis, known for its participation in multicomponent reactions (e.g., Passerini and Ugi reactions), its role as a ligand in coordination chemistry, and its use in the synthesis of complex heterocyclic structures.[2] It is a colorless liquid characterized by a highly pungent and unpleasant odor, a trait common to most isocyanides.[3][4] Understanding its solubility is paramount for its effective use in reaction media, purification processes, and analytical procedures.

Foundational Principles of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone for predicting solubility.[5] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5]

The molecular structure of cycloheptyl isocyanide is dichotomous in nature:

-

A large, nonpolar cycloheptyl ring: This bulky aliphatic group dominates the molecular structure and primarily engages in weak van der Waals forces (London dispersion forces).

-

A highly polar isocyanide functional group (-N≡C): This group possesses a significant dipole moment, allowing for dipole-dipole interactions.[3]

Unlike many other nitrogen-containing functional groups, the isocyanide nitrogen lacks a lone pair of electrons for hydrogen bonding, which significantly limits its ability to form hydrogen bonds with protic solvents like water.[3] Consequently, the solubility of cycloheptyl isocyanide is dictated by a balance between its large nonpolar "body" and its small polar "head."

Caption: Interaction model of Cycloheptyl Isocyanide with solvent classes.

Predicted Solubility Profile

Based on its structure, cycloheptyl isocyanide is expected to be readily soluble in most common organic solvents but largely insoluble in water.[3]

High Solubility Expected:

-

Nonpolar Solvents: The large, nonpolar cycloheptyl ring facilitates strong van der Waals interactions with nonpolar solvents.

-

Examples: Hexane, Cyclohexane, Toluene, Benzene, Diethyl Ether, Petroleum Ether.[4]

-

-

Chlorinated Solvents: These solvents have polarities that are highly compatible with the overall molecular character of cycloheptyl isocyanide.

-

Examples: Dichloromethane (DCM), Chloroform.

-

-

Polar Aprotic Solvents: These solvents possess dipoles that can interact favorably with the polar isocyanide group, while their organic nature accommodates the cycloheptyl ring.

-

Examples: Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

-

Moderate to Good Solubility Expected:

-

Polar Protic Solvents (Alcohols): Cycloheptyl isocyanide is expected to be soluble in lower-chain alcohols.

-

Examples: Ethanol, Methanol, Isopropanol.

-

Causality & Caveat: While the nonpolar ring is compatible with the alkyl part of the alcohol, the lack of hydrogen bonding with the solvent limits ideal miscibility.[3] Furthermore, isocyanides can be sensitive to acidic or basic conditions and may slowly react with protic solvents, especially upon heating or in the presence of catalysts.[3]

-

Low to Negligible Solubility Expected:

-

Water: Due to its large nonpolar hydrocarbon structure and its inability to form hydrogen bonds with water, cycloheptyl isocyanide is expected to be virtually insoluble in aqueous solutions.[3] Isocyanides are also susceptible to acid-catalyzed hydrolysis to form the corresponding formamide.[3]

Quantitative Data Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Force (Solute-Solvent) |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High / Miscible | Van der Waals |

| Chlorinated | Dichloromethane, Chloroform | High / Miscible | Van der Waals, Dipole-Dipole |

| Polar Aprotic | THF, Acetone, Ethyl Acetate | High / Miscible | Dipole-Dipole, Van der Waals |

| Polar Protic | Ethanol, Isopropanol | Good to Moderate | Dipole-Dipole, Van der Waals |

| Aqueous | Water | Insoluble | N/A (Dominated by unfavorable interactions) |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, the following protocol provides a reliable, self-validating method for qualitative and semi-quantitative assessment.

Critical Safety Precautions

-

Toxicity and Odor: Isocyanides are toxic if inhaled, ingested, or absorbed through the skin and possess extremely unpleasant odors.[4][6] All manipulations must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[8]

-

Chemical Incompatibility: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[7][8]

Materials and Equipment

-

Cycloheptyl Isocyanide

-

Selected organic solvents (high purity grade)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Analytical balance (for quantitative analysis)

Qualitative Solubility Testing Workflow

This procedure aims to classify the compound as soluble, partially soluble, or insoluble. A common threshold for "soluble" in such tests is the dissolution of approximately 25-30 mg of solute in 0.75-1.0 mL of solvent.[9]

-

Preparation: Add 1.0 mL of the chosen solvent to a clean, dry test tube.

-

Solute Addition: Add approximately 25 mg (or ~28 µL, given a density of ~0.89 g/mL) of cycloheptyl isocyanide to the solvent.

-

Mixing: Cap the test tube and vortex the mixture vigorously for 10-20 seconds at room temperature.[10]

-

Observation: Visually inspect the mixture.

-

Soluble/Miscible: A clear, homogeneous solution with no visible particles or phase separation (a single liquid phase).[10]

-

Partially Soluble: The mixture appears cloudy, or some but not all of the solute has dissolved.

-

Insoluble/Immiscible: The solute remains as a separate phase (e.g., undissolved droplets, a distinct layer).[10]

-

-

Record: Document the observation for each solvent tested.

Caption: Experimental workflow for qualitative solubility testing.

Conclusion

Cycloheptyl isocyanide exhibits a solubility profile characteristic of a moderately polar organic molecule with significant nonpolar character. It is highly soluble in a wide array of nonpolar and polar aprotic organic solvents, making it suitable for a broad range of reaction conditions. Its solubility in polar protic solvents is generally good, though caution is advised due to potential reactivity. As expected, it is insoluble in water. The principles and protocols detailed in this guide provide a robust framework for researchers to effectively handle and deploy this versatile synthetic reagent.

References

-

Science Info. (2023, July 20). Isocyanides: Nomenclature, Preparation, Properties, Reactions, Uses, Toxicity. [Link]

-

ChemBK. (2024, April 9). Cyclohexyl isocyanide. [Link]

-

Roberts, J. M., et al. (n.d.). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. ACP. [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Roberts, J. M., et al. (2018, November 9). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Cycloheptyl isocyanide. PubChem Compound Database. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexyl isocyanide. PubChem Compound Database. [Link]

-

Ugi, I., et al. (n.d.). Cyclohexyl isocyanide. Organic Syntheses Procedure. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

CAS Common Chemistry. (n.d.). Cyclohexyl isocyanide. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexyl Isocyanate. [Link]

-

Georganics. (2024, February 9). Cyclohexyl Isocyanide Safety Data Sheet. [Link]

-

Eqipped. (n.d.). Cyclohexyl Isocyanide For Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexyl isocyanate. PubChem Compound Database. [Link]

Sources

- 1. Cycloheptyl isocyanide | C8H13N | CID 2757987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexyl isocyanide 98 931-53-3 [sigmaaldrich.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Khan Academy [khanacademy.org]

- 6. georganics.sk [georganics.sk]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

Methodological & Application

Synthesis of Cycloheptyl Isocyanide via Dehydration of N-Cycloheptylformamide: An Application and Protocol Guide

Abstract

This comprehensive guide details the synthesis of cycloheptyl isocyanide through the dehydration of N-cycloheptylformamide. Isocyanides are a versatile class of organic compounds, characterized by the isocyano functional group (-N≡C), that serve as valuable intermediates in multicomponent reactions such as the Ugi and Passerini reactions, enabling the construction of complex molecular architectures.[1][2] This document provides a robust, step-by-step protocol for this transformation, discusses the underlying reaction mechanism, and outlines essential safety precautions. The target audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Cycloheptyl Isocyanide and the Dehydration Route

Cycloheptyl isocyanide is a key building block in synthetic organic chemistry. Its applications span from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials.[3] The isocyanide functional group's unique electronic structure, with a formally divalent carbon atom, allows it to act as both a nucleophile and an electrophile, rendering it a powerful tool in the synthesis of heterocycles and other complex organic molecules.[4][5][6]